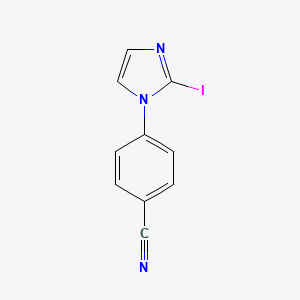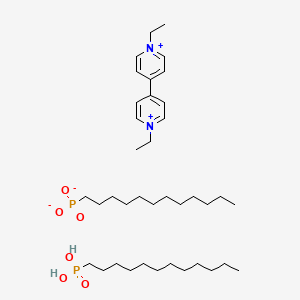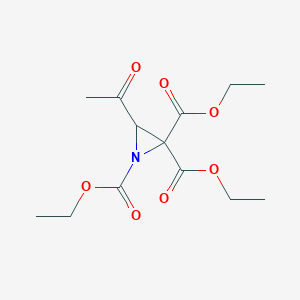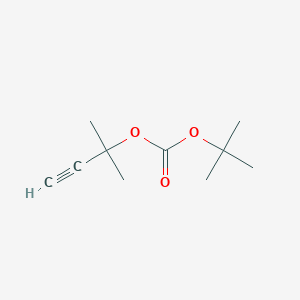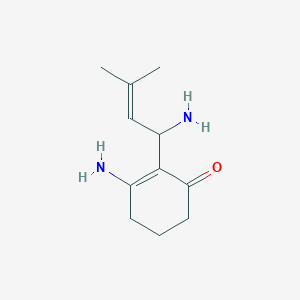![molecular formula C26H28N2O2 B12610872 (4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone CAS No. 918482-21-0](/img/structure/B12610872.png)
(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, a phenoxyethyl group, and a phenylmethanone moiety, making it a versatile molecule for various chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-phenoxyethyl chloride under basic conditions to form 4-(2-phenoxyethyl)piperazine.
Alkylation: The next step is the alkylation of 4-(2-phenoxyethyl)piperazine with 4-(chloromethyl)benzyl chloride to yield (4-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phenyl)methanone.
Ketone Formation: Finally, the compound is subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators.
Medicine
In medicine, this compound is explored for its therapeutic potential in treating conditions like anxiety, depression, and other central nervous system disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for drug development.
Industry
Industrially, this compound is used in the formulation of specialty chemicals and materials. Its unique structure makes it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The phenoxyethyl group allows it to cross the blood-brain barrier, where it can modulate the activity of neurotransmitter systems like serotonin and dopamine. This modulation can lead to therapeutic effects in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)acetic acid: Contains a carboxylic acid group instead of a ketone.
(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)amine: Features an amine group in place of the ketone.
Uniqueness
What sets (4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone apart is its ketone functionality, which allows for unique interactions with biological targets and provides a versatile platform for further chemical modifications. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
918482-21-0 |
|---|---|
Molekularformel |
C26H28N2O2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
[4-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H28N2O2/c29-26(23-7-3-1-4-8-23)24-13-11-22(12-14-24)21-28-17-15-27(16-18-28)19-20-30-25-9-5-2-6-10-25/h1-14H,15-21H2 |
InChI-Schlüssel |
SYTQIWALPXZNNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



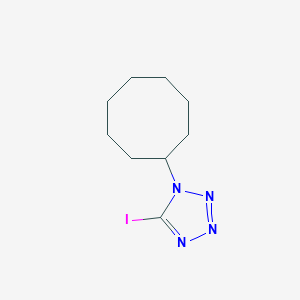

![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)


![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)
